molecular formula C18H20N2O2 B5801671 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No.: B5801671
M. Wt: 296.4 g/mol
InChI Key: FCBTXBRZZOVROK-UHFFFAOYSA-N
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Description

3-methyl-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide is a synthetic organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.36 g/mol . This compound is known for its unique chemical structure, which includes a benzenecarboximidamide core substituted with a 3-methyl group and an ester linkage to a 2-phenylbutanoyl group.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-16(14-9-5-4-6-10-14)18(21)22-20-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBTXBRZZOVROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=CC(=C2)C)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide typically involves the following steps:

    Formation of the benzenecarboximidamide core: This can be achieved through the reaction of benzenecarboximidamide with a methylating agent to introduce the 3-methyl group.

    Esterification: The 2-phenylbutanoyl group is introduced via esterification, where benzenecarboximidamide reacts with 2-phenylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

3-methyl-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The ester linkage and benzenecarboximidamide core allow it to bind to active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and pain, modulating the release of signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide: Lacks the 3-methyl group, which may affect its binding affinity and reactivity.

    3-methyl-N’-[(2-phenylpropanoyl)oxy]benzenecarboximidamide: Similar structure but with a different acyl group, leading to variations in chemical properties and biological activity.

Uniqueness

3-methyl-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide is unique due to the presence of both the 3-methyl group and the 2-phenylbutanoyl ester linkage. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

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